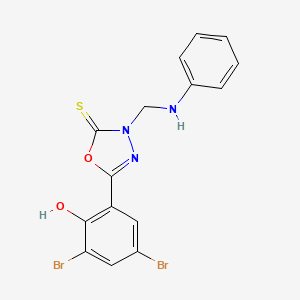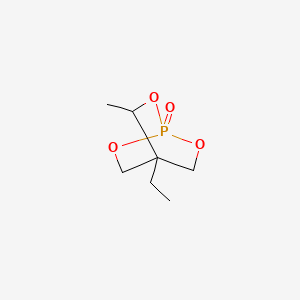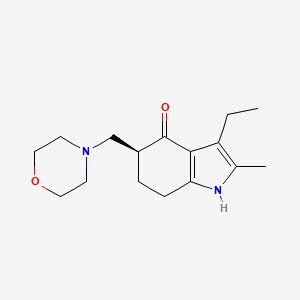
Molindone, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Molindone can be synthesized through a multi-step process. One common method involves the following steps :
Reaction of 2,3-pentanedione with hydroxylamine hydrochloride: to produce 2,3-pentanedione-2-oxime.
Condensation of 2,3-pentanedione-2-oxime with cyclohexane-1,3-dione: in the presence of zinc and acetic acid to form a partly reduced indole derivative.
Mannich reaction: of the indole derivative with formaldehyde and morpholine to yield molindone.
Industrial Production Methods
Industrial production of molindone involves similar synthetic routes but optimized for higher yields and purity. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
化学反応の分析
Types of Reactions
Molindone undergoes various chemical reactions, including:
Oxidation: Molindone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at the morpholine ring or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of molindone, which can have different pharmacological properties .
科学的研究の応用
Molindone has several scientific research applications, including :
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Used in the development of new antipsychotic drugs and related compounds.
作用機序
The exact mechanism of action of molindone is not fully established. it is believed to act by occupying dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. This action leads to a reduction in psychotic symptoms .
類似化合物との比較
Molindone is compared with other antipsychotic compounds such as clozapine and haloperidol :
Clozapine: Molindone has a lower affinity for D2 receptors compared to clozapine, resulting in fewer side effects related to dopamine blockade.
Haloperidol: Molindone has a different chemical structure and a unique side effect profile, including weight loss, which is uncommon with other antipsychotics.
List of Similar Compounds
- Clozapine
- Haloperidol
- Risperidone
- Olanzapine
Molindone’s unique properties, such as its lower affinity for D2 receptors and its distinct side effect profile, make it a valuable compound in the treatment of schizophrenia and other psychotic disorders.
特性
CAS番号 |
1035093-74-3 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
(5S)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m0/s1 |
InChIキー |
KLPWJLBORRMFGK-LBPRGKRZSA-N |
異性体SMILES |
CCC1=C(NC2=C1C(=O)[C@@H](CC2)CN3CCOCC3)C |
正規SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



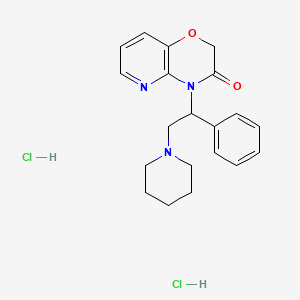
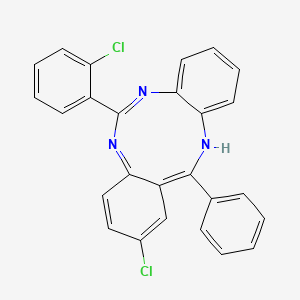
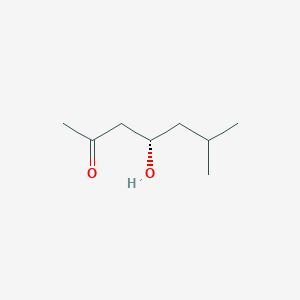

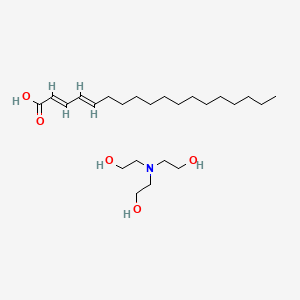
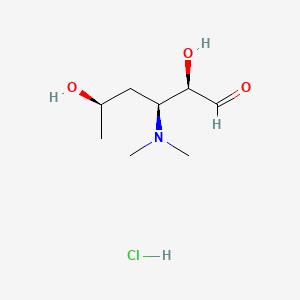
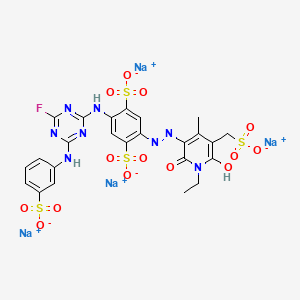
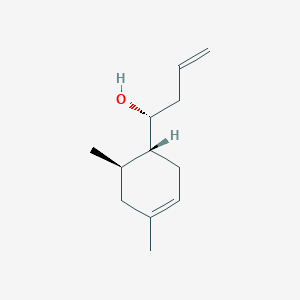

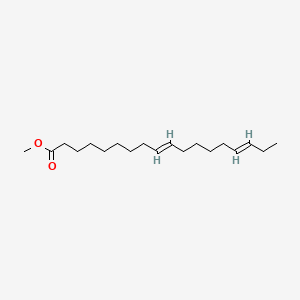
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
